![molecular formula C13H11ClO3 B6379964 5-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% CAS No. 1261989-36-9](/img/structure/B6379964.png)
5-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% (5-Chloro-2-methoxyphenol) is an organic compound with a wide range of applications in the chemical, pharmaceutical, and agricultural industries. It is an important intermediate in the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a preservative in food and cosmetics, and as a fungicide in agriculture.
Scientific Research Applications
5-Chloro-2-methoxyphenol has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances. It has also been used as a preservative in food and cosmetics, and as a fungicide in agriculture. It has also been used in the synthesis of polymeric materials, such as polyurethanes and polyesters. In addition, it has been used in the synthesis of various polysaccharides, such as cellulose, and in the production of various polymers.
Mechanism of Action
5-Chloro-2-methoxyphenol acts as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of drugs, and its inhibition leads to a decrease in the metabolism of drugs, resulting in an increase in their bioavailability. In addition, this compound has been shown to inhibit the activity of other enzymes, such as monoamine oxidase, which is involved in the metabolism of monoamine neurotransmitters.
Biochemical and Physiological Effects
5-Chloro-2-methoxyphenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and antioxidant properties. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been shown to increase the bioavailability of certain drugs, and to decrease the toxicity of certain compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Chloro-2-methoxyphenol in lab experiments include its low cost and high purity (95%). It is also relatively easy to synthesize, and is widely available. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
For research involving 5-Chloro-2-methoxyphenol include the development of new synthetic methods for the synthesis of this compound, as well as the development of new applications for this compound. Additionally, further research is needed to determine the full range of biochemical and physiological effects of this compound, and to determine the optimal conditions for its use in lab experiments. Finally, further research is needed to explore the potential of this compound as an inhibitor of other enzymes, and as an enhancer of the bioavailability of certain drugs.
Synthesis Methods
5-Chloro-2-methoxyphenol is typically synthesized by the reaction of 2-methoxy-5-chlorophenol and sodium hydroxide. This reaction is carried out in aqueous solution at a temperature of around 75°C, and the yield of the product is typically around 95%. An alternative method of synthesis is the reaction of 5-chloro-2-methoxybenzaldehyde and sodium hydroxide, which also yields a product with a purity of 95%.
properties
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-17-13-5-2-8(6-12(13)16)10-7-9(15)3-4-11(10)14/h2-7,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECNVMKPZBYCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685615 |
Source
|
Record name | 6'-Chloro-4-methoxy[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol | |
CAS RN |
1261989-36-9 |
Source
|
Record name | 6'-Chloro-4-methoxy[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.